molecular formula C9H6BrN3O B6260073 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 944905-75-3

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B6260073
CAS No.: 944905-75-3
M. Wt: 252.07 g/mol
InChI Key: IJTOJDKUOZYGBL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H6BrN3O and its molecular weight is 252.07 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)triazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTOJDKUOZYGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of 1,2,3 Triazole Motifs in Contemporary Chemical Synthesis

The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms, has become a cornerstone in various fields of chemical science, particularly in medicinal chemistry and materials science. nih.govnih.gov Its prominence is largely due to a unique combination of chemical and physical properties that make it an ideal structural motif. researchgate.net The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a reliable, highly efficient, and biocompatible method for their preparation. nih.govfrontiersin.orgnih.gov

This synthetic accessibility allows for the rapid generation of compound libraries for drug discovery and lead optimization. tandfonline.comtandfonline.com The 1,2,3-triazole core is more than just a passive linker; it actively participates in molecular interactions through hydrogen bonding and dipole interactions, which can be crucial for binding to biological targets. nih.govhilarispublisher.com Furthermore, the triazole ring is exceptionally stable to metabolic degradation, acidic and basic hydrolysis, and oxidative and reductive conditions, enhancing the pharmacokinetic profile of drug candidates. researchgate.net

Due to these favorable characteristics, the 1,2,3-triazole moiety is recognized as a significant pharmacophore—a molecular feature responsible for a drug's pharmacological activity. tandfonline.comhilarispublisher.com Molecules incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govwisdomlib.orgnih.govtandfonline.com It is also widely used as a bioisostere, capable of mimicking the structure and electronic properties of other functional groups, such as amide bonds, to improve a molecule's stability and bioavailability. nih.govresearchgate.net

Table 1: Key Physicochemical and Biological Properties of the 1,2,3-Triazole Moiety

Property Description Significance in Research
Synthesis Readily synthesized via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry". nih.govfrontiersin.org Allows for rapid, efficient, and high-yield production of diverse derivatives.
Stability High chemical and metabolic stability; resistant to hydrolysis, oxidation, and reduction. researchgate.net Improves the pharmacokinetic profiles of potential drug candidates.
Interactions Capable of forming hydrogen bonds and engaging in dipole-dipole interactions. nih.govhilarispublisher.com Enhances binding affinity to biological targets like enzymes and receptors.
Bioisosterism Acts as a rigid and stable bioisostere for amide bonds and other functional groups. nih.govresearchgate.net Used to create peptidomimetics with improved stability and bioavailability.
Biological Activity Serves as a core scaffold in compounds with a wide range of activities (anticancer, antimicrobial, etc.). nih.govtandfonline.com A privileged structure in medicinal chemistry and drug discovery.

The Carbaldehyde Functional Group As a Versatile Synthetic Handle in Heterocyclic Systems

The carbaldehyde, or formyl group (–CHO), is a highly valuable functional group in organic synthesis, particularly when appended to heterocyclic rings. mdpi.com It serves as a versatile synthetic handle, providing a reactive site for a multitude of chemical transformations. nih.gov This reactivity allows chemists to introduce molecular complexity and build larger, more elaborate structures from a relatively simple heterocyclic precursor. nih.govrsc.org

The aldehyde functionality is an electrophilic center, making it susceptible to attack by a wide array of nucleophiles. This property is exploited in numerous classical and modern organic reactions. For instance, it readily participates in:

C-C Bond Forming Reactions: Including the Wittig reaction to form alkenes, aldol (B89426) condensations, and Grignard reactions. researchgate.net

C-N Bond Forming Reactions: Such as reductive amination and the formation of imines and hydrazones, which are themselves useful intermediates for synthesizing other nitrogen-containing heterocycles. ekb.eg

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds.

In the context of drug discovery and medicinal chemistry, the strategic placement of a carbaldehyde group on a heterocyclic scaffold is a common approach for generating libraries of diverse compounds. mdpi.com These scaffolds can be rapidly functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov The ability to convert the aldehyde into various other functional groups makes it an essential tool for creating analogs of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. nih.govbeilstein-journals.org

Overview of Aryl Substituted Triazoles in Research

The attachment of an aryl group to the 1,2,3-triazole ring creates a class of compounds known as aryl-substituted triazoles, which have garnered significant interest in both medicinal chemistry and materials science. jcchems.comunirioja.es The nature of the aryl substituent—whether it is electron-donating or electron-withdrawing—can profoundly influence the electronic, photophysical, and biological properties of the entire molecule. jcchems.com This tunability allows for the rational design of compounds with specific, desired characteristics.

In medicinal chemistry, aryl-substituted triazoles are integral to the design of novel therapeutic agents. The aryl moiety can engage in crucial binding interactions, such as π-π stacking, with biological targets like enzymes or receptors. researchgate.net Furthermore, the aryl ring provides a scaffold for introducing additional functional groups to probe the binding pocket and enhance biological activity. Numerous studies have demonstrated the efficacy of aryl-triazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. tandfonline.com

The synthesis of these compounds is often achieved through the CuAAC reaction between an aryl azide (B81097) and a terminal alkyne. jcchems.com This method's reliability and functional group tolerance have made a wide variety of substituted aryl-triazoles readily accessible for research. Beyond medicinal applications, the unique electronic and structural properties of these compounds make them suitable for use as fluorescent sensors, organic light-emitting diodes (OLEDs), and ligands in coordination chemistry. jcchems.comresearchgate.net

Contextualizing 1 3 Bromophenyl 1h 1,2,3 Triazole 4 Carbaldehyde Within Triazole Chemistry

Strategies for the Construction of the 1,2,3-Triazole Ring System

The formation of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. rgmcet.edu.inwikipedia.org While the thermal reaction often leads to a mixture of regioisomers, the development of catalyzed versions has provided highly selective and efficient pathways to specific isomers. nih.govbeilstein-journals.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its reliability, high yields, and exceptional regioselectivity. wikipedia.orgbeilstein-journals.org This reaction has become the most widespread method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com The process unites organic azides with terminal alkynes under mild conditions, often in aqueous solvent systems. beilstein-journals.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org

The synthesis of 1-aryl-4-formyl-1,2,3-triazoles, including the target compound this compound, via CuAAC requires specific precursors. The aryl portion is derived from a corresponding aryl azide, in this case, 1-azido-3-bromobenzene. The 4-formyl group is typically introduced from an alkyne component where the aldehyde is either masked or generated from a precursor in a subsequent step. mdpi.com

Common strategies for the alkyne precursor include:

Propargyl alcohol: This alkyne is used in the CuAAC reaction to yield a 1-aryl-4-(hydroxymethyl)-1,2,3-triazole intermediate, which is then oxidized to the desired carbaldehyde. mdpi.com

Acetal-protected propargyl aldehydes: Using an alkyne with a protected aldehyde, such as propargal diethyl acetal (B89532), allows for the formation of the triazole ring, followed by acidic hydrolysis to reveal the carbaldehyde functionality. mdpi.comresearchgate.net

The reaction conditions are generally mild, with catalysts that facilitate high conversion and purity of the product.

Precursor 1 (Azide)Precursor 2 (Alkyne)Catalyst SystemSolventProduct TypeRef
Aryl Azide (e.g., 1-azido-3-bromobenzene)Propargyl alcoholCuSO₄·5H₂O / Sodium Ascorbatetert-Butanol/Water1-Aryl-4-(hydroxymethyl)-1,2,3-triazole mdpi.comnih.gov
Aryl AzidePropargal Acetal (e.g., diethyl acetal)Cu(I) sourceVarious1-Aryl-4-(diethoxy-methyl)-1,2,3-triazole mdpi.comresearchgate.net

A defining characteristic of the CuAAC reaction is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers because of comparable energy barriers. nih.govbeilstein-journals.org

The mechanism of the CuAAC reaction is distinct from a concerted cycloaddition and proceeds through copper acetylide intermediates. mdpi.com This stepwise pathway ensures the specific formation of the 1,4-isomer, making it a highly predictable and reliable synthetic tool for molecules like this compound. nih.govnsf.gov

While CuAAC is dominant, other metal-catalyzed cycloadditions provide access to different regioisomers. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a notable alternative that selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov This complementary regioselectivity is valuable for creating a wider range of triazole-based structures. Silver-catalyzed azide-alkyne cycloaddition (Ag-AAC) has also been reported for the formation of 1,4-triazoles. wikipedia.org

To avoid potential metal contamination in final products, which is a concern in medicinal chemistry, several metal-free synthetic routes have been developed. researchgate.net These methods provide direct access to 1,4-disubstituted 1,2,3-triazoles through different mechanisms.

Reactant 1Reactant 2ConditionsProductKey FeatureRef
Organic Azideα-HaloacroleinRoom temperature, water or organic solvents1,4-Disubstituted triazole-4-carbaldehydeHigh regioselectivity and yields researchgate.net
Electron-deficient Aryl Azide3-Dimethylaminoacrolein (B57599)Heating (e.g., 50 °C) in dioxane1-Aryl-4-formyl-1,2,3-triazoleDirect formation of the formyl triazole mdpi.comresearchgate.net
Primary AmineEnolizable KetoneOrganocascade process with an azide source1,5-Disubstituted 1,2,3-triazoleForms 1,5-isomers from readily available starting materials rsc.org

The reaction between azides and electron-rich olefins like 3-dimethylaminoacrolein is particularly effective for azides bearing electron-deficient aryl groups. mdpi.com These alternative pathways expand the toolkit for synthesizing 1,2,3-triazole-4-carbaldehydes without reliance on metal catalysts. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

Installation and Functionalization of the Carbaldehyde Moiety

The introduction of the carbaldehyde group at the 4-position of the triazole ring is a critical step that often dictates the choice of the alkyne precursor in the cycloaddition reaction. The two most prevalent methods are the oxidation of a primary alcohol and the deprotection of an acetal.

Oxidation of a 4-Hydroxymethyl Group: The CuAAC reaction between an aryl azide and propargyl alcohol yields a 1-aryl-4-(hydroxymethyl)-1,2,3-triazole. This intermediate alcohol can then be oxidized to the corresponding carbaldehyde. A variety of oxidizing agents can be employed for this transformation. mdpi.com

Hydrolysis of a 4-Acetal Group: An alternative strategy involves performing the CuAAC reaction with an acetal-protected propargyl aldehyde. The resulting 1-aryl-4-(dialkoxymethyl)-1,2,3-triazole is stable to the reaction conditions. The carbaldehyde is then liberated in a separate step, typically through acid-catalyzed hydrolysis. mdpi.com

MethodPrecursorReagentsProductRef
Oxidation1-Aryl-4-(hydroxymethyl)-1,2,3-triazoleManganese dioxide (MnO₂), 2-Iodoxybenzoic acid (IBX), Chromium compounds1-Aryl-4-formyl-1,2,3-triazole mdpi.com
Hydrolysis1-Aryl-4-(dialkoxymethyl)-1,2,3-triazoleAcid (e.g., HCl)1-Aryl-4-formyl-1,2,3-triazole mdpi.comresearchgate.net

These methods provide reliable and high-yielding pathways to the target this compound and its analogs, making this versatile building block readily accessible for further synthetic applications.

Oxidative Methods for Carbaldehyde Formation

A common strategy for introducing the carbaldehyde group at the 4-position of the triazole ring involves the oxidation of a corresponding primary alcohol. This two-step approach typically begins with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an azide and propargyl alcohol. mdpi.com The resulting 1-substituted-1H-1,2,3-triazol-4-yl)methanol is then oxidized to the desired carbaldehyde.

Manganese dioxide (MnO2) is a frequently used oxidizing agent for this transformation. mdpi.com Other mild oxidants can also be employed. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups present in the molecule.

An alternative, though less common, method involves the transformation of sugar derivatives. This multi-step synthesis starts with the hydrolysis of sucrose, followed by a series of reactions including the formation of a phenylosotriazole and subsequent oxidative cleavage of a side chain with sodium periodate (B1199274) to yield a triazole-4-carboxaldehyde.

Hydrolysis of Protected Carbaldehyde Precursors

To circumvent the direct handling of the often volatile and reactive propargyl aldehyde, a protected form, such as propargyl aldehyde diethyl acetal, is frequently used in the initial cycloaddition step. mdpi.com The resulting acetal-protected triazole is then subjected to hydrolysis under acidic conditions to deprotect the aldehyde functionality.

This method offers a more convenient and safer alternative to using propynal directly. mdpi.com Interestingly, in some cases, complete hydrolysis of the acetal has been observed at elevated temperatures (e.g., 70°C) in a tBuOH/water mixture without the need for an acid catalyst. mdpi.com

Vilsmeier-Haak Reaction in Triazole Chemistry

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.orgrsc.org

While the direct formylation of an unsubstituted 1-(3-bromophenyl)-1H-1,2,3-triazole at the 4-position via the Vilsmeier-Haack reaction is a plausible route, the electron-withdrawing nature of the triazole ring can make it less reactive towards electrophilic substitution. However, this reaction has been successfully applied to synthesize various pyrazole-4-carbaldehydes from corresponding hydrazone precursors. rsc.orgnih.gov For instance, the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds was achieved through a Vilsmeier-Haack formylation of the corresponding hydrazone. rsc.org

The general mechanism of the Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org The aromatic or heterocyclic substrate attacks this electrophile, leading to the formation of an iminium ion, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org

Introduction of the Bromophenyl Moiety

The introduction of the 3-bromophenyl group onto the triazole nitrogen is a critical step in the synthesis of the target compound. This is typically achieved through N-arylation of the triazole ring.

Strategies for N-Arylation of Triazoles

Copper-catalyzed N-arylation reactions are a prominent method for forming the C-N bond between the triazole and the bromophenyl group. asianpubs.orgacs.org These reactions often employ a copper(I) source, a suitable ligand, and a base. acs.org Diamine ligands have been shown to be effective in promoting the coupling of aryl halides with various nitrogen heterocycles, including triazoles. acs.org The choice of solvent can also be critical, with more polar solvents like DMF sometimes being necessary to overcome solubility issues. acs.org

Both aryl iodides and aryl bromides can be used as coupling partners. acs.org In a typical procedure, 3-bromoaniline (B18343) can be converted to 1-azido-3-bromobenzene, which then undergoes a cycloaddition reaction. Alternatively, the triazole ring can be formed first, followed by N-arylation with a suitable 3-bromophenylating agent.

Palladium-catalyzed N-arylation is another powerful technique, with ligands such as sterically hindered phosphines showing high selectivity for the N2 position of the triazole ring.

Bromination Methodologies on the Phenyl Ring (if applicable in synthesis)

If the synthesis starts with 1-phenyl-1H-1,2,3-triazole, a subsequent bromination step would be necessary. Direct bromination of N-phenyl-1,2,3-triazoles can be challenging due to the deactivating effect of the triazole ring. However, highly reactive electrophilic brominating agents can overcome this. For instance, a combination of bromine and silver sulfate in concentrated sulfuric acid has been used for the para-bromination of 2-phenyl-1,2,3,2H-triazole. cdnsciencepub.com

In some cases, bromination can occur on the phenyl ring as a side reaction during other transformations. For example, the methoxybromination of certain chalcones containing a 1-aryl-1,2,3-triazole moiety with N-bromosuccinimide (NBS) resulted in bromination on the aromatic ring attached to the triazole. arkat-usa.org

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of catalyst, solvent, base, temperature, and reaction time.

For the CuAAC reaction, the use of a copper catalyst is fundamental. nih.gov The reaction can be carried out in a variety of solvents, including water, which aligns with the principles of green chemistry. bohrium.com

In N-arylation reactions, the choice of ligand and base can significantly impact the outcome. For copper-catalyzed reactions, bases like cesium carbonate (Cs2CO3) and potassium phosphate (B84403) (K3PO4) have been used effectively. acs.org Solvent choice is also important, with aprotic polar solvents like DMSO and DMF often being preferred. acs.orgacs.org

Reaction temperature is another critical parameter. While many "click" reactions proceed at room temperature, heating may be required in some cases to drive the reaction to completion. nih.gov For instance, in the synthesis of some triazole derivatives, increasing the reaction temperature from 0°C to 70°C was found to affect the yield. nih.gov

The following table summarizes some of the reaction conditions that have been optimized for related triazole syntheses:

Reaction TypeCatalystBaseSolventTemperatureYield
N-ArylationCuIK3PO4Toluene-Good
N-ArylationCuICs2CO3DMF-Good
CycloadditionCs2CO3-DMSO60°CHigh

Table 1: Examples of Optimized Reaction Parameters for Triazole Synthesis

Solvent Effects on Reaction Efficacy

The solvent system is a critical factor in the synthesis of 1,2,3-triazoles, influencing reactant solubility, reaction rates, and even the stability of catalytic intermediates. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key method for preparing compounds like this compound, is often performed in a variety of solvent systems, ranging from polar aprotic solvents to environmentally benign "green" solvents. nih.govconsensus.app

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have proven to be highly effective. acs.org In studies on the synthesis of multisubstituted 1,2,3-triazoles, changing from less polar solvents to polar aprotic options significantly enhanced reaction efficacy by increasing the solubility of reagents like cesium carbonate. acs.org DMSO, in particular, was found to be more effective than DMF, leading to a 95% conversion rate compared to 73% for DMF under specific conditions. acs.org

Aqueous systems and co-solvent mixtures are also widely used, aligning with the principles of green chemistry. Water is an excellent green solvent for CuAAC reactions, and its use in combination with organic co-solvents like t-butanol, ethanol, or dichloromethane (B109758) (CH2Cl2) can significantly increase reaction rates. consensus.appresearchgate.net For instance, a biphasic system of dichloromethane and water has been shown to provide excellent yields of 1,2,3-triazoles. researchgate.net Other green solvents like glycerol (B35011) have also been successfully employed, facilitating good to excellent yields at room temperature. consensus.app The choice of solvent can be tailored to the specific substrates and catalysts, with research indicating that mixtures such as t-BuOH/H₂O and EtOH/H₂O are effective for various triazole syntheses. nih.govnih.gov

Solvent/SystemTypical ConditionsObserved Efficacy/YieldReference
DMSORoom Temperature, Cs₂CO₃ baseHighly effective (95% conversion) acs.org
DMFRoom Temperature, Cs₂CO₃ baseEffective (73% conversion) acs.org
CH₂Cl₂/H₂OBiphasic system, Cu(I) catalystIncreased reaction rates, excellent yields researchgate.net
EtOH/H₂O (2:1)80 °C, CuI catalystClean and effective for 1,4-disubstituted triazoles nih.gov
GlycerolRoom Temperature, CuI catalystGood to excellent yields consensus.app
t-BuOH/H₂ORoom Temperature, CuSO₄/Sodium AscorbateCommonly used, effective for CuAAC nih.gov

Temperature and Time Dependence in Synthesis

Temperature and reaction time are interdependent variables that profoundly impact the synthesis of 1,2,3-triazoles. The traditional Huisgen cycloaddition often required elevated temperatures and long reaction times to proceed, which could lead to a mixture of regioisomers and lower yields. nih.gov However, the advent of metal-catalyzed reactions has allowed for milder conditions, often at room temperature. nih.gov

Nevertheless, temperature can be a tool to control reaction outcomes and improve yields, especially with less reactive substrates. For example, while many reactions proceed efficiently at room temperature, warming to 60 °C can ameliorate lower efficacy observed with certain electron-rich aryl azides. acs.org In other systems, an optimal temperature has been identified; for instance, in the synthesis of certain triazole derivatives, increasing the temperature from 0°C to 60°C led to a corresponding increase in product yield, with 60°C being optimal. scispace.comresearchgate.net Conversely, for some reactions, lower temperatures (e.g., 0°C) can favor the formation of a specific product over another. nih.gov

Reaction times can vary significantly, from a few hours to over a day, depending on the specific reactants, catalyst, and temperature. For example, a CuI-promoted synthesis of a 1,4-disubstituted triazole was completed in 2 hours at 80 °C. nih.gov In contrast, the synthesis of certain 1-alkyl-4-formyl-1,2,3-triazoles required stirring for 15 hours at 80 °C or 18 hours at 70 °C to achieve high yields. mdpi.com This highlights the necessity of empirical optimization for each specific synthetic protocol to maximize yield and minimize potential side reactions or degradation.

TemperatureTimeSolvent/Catalyst SystemObservationReference
Room Temperature24 hDMSO / Cs₂CO₃Effective for many substrates. acs.org
60 °C6 hDMSO / Cs₂CO₃Improves yield for less reactive azides. acs.org
0 °C to 70 °C20 hCuBrYield increases with temperature, optimum at 60°C. scispace.comnih.gov
80 °C2 hEtOH/H₂O / CuIEfficient synthesis of 1,4-disubstituted triazoles. nih.gov
70 °C18 h1,4-DioxaneUsed for synthesis of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com
80 °C15 hiPrOHUsed for synthesis of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com

Catalytic Systems and Their Influence

The choice of catalyst is arguably the most significant factor in modern 1,2,3-triazole synthesis, dictating the reaction's regioselectivity, rate, and conditions. nih.gov While the original Huisgen cycloaddition is uncatalyzed, the development of catalytic systems has revolutionized the field.

Copper Catalysts: Copper(I) is the quintessential catalyst for the azide-alkyne cycloaddition (CuAAC), selectively yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov The active Cu(I) species can be introduced directly as CuI or generated in situ from Cu(II) salts like CuSO₄·5H₂O with a reducing agent, most commonly sodium ascorbate. nih.govnih.gov This catalytic system is robust, efficient, and forms the basis of "click chemistry". nih.gov Heterogeneous copper catalysts, such as nano-Cu⁰/Fe₃O₄, have also been developed to simplify product purification and catalyst recycling. nih.govfrontiersin.org

Ruthenium and Other Metal Catalysts: While copper catalysts produce the 1,4-isomer, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively yield the 1,5-disubstituted regioisomer. nih.gov This complementary regioselectivity is invaluable for accessing a wider range of triazole analogs. Other metals like palladium, nickel, and silver have also been employed. nih.govmdpi.comorganic-chemistry.org For example, a Pd/Cu bimetallic system can be used in three-component reactions, while nickel catalysts have been used for the synthesis of 1,5-disubstituted triazoles in water. nih.govmdpi.com

Metal-Free Systems: In recent years, there has been a push towards metal-free and azide-free synthetic routes. One such approach involves the use of molecular iodine (I₂) as a catalyst in an oxidative formal [4+1] cycloaddition of N-tosylhydrazones with anilines to construct the triazole ring. mdpi.comorganic-chemistry.org These methods offer an alternative pathway that avoids residual metal contamination in the final product, which is particularly important for pharmaceutical applications.

Catalyst SystemTypical SubstratesKey Feature/OutcomeReference
Cu(I) (e.g., CuI, CuSO₄/NaAsc)Terminal Alkynes, AzidesHigh regioselectivity for 1,4-disubstituted triazoles. nih.gov
Ru(II) (e.g., Cp*RuCl(PPh₃)₂)Terminal/Internal Alkynes, AzidesHigh regioselectivity for 1,5-disubstituted triazoles. nih.gov
Pd/Cu BimetallicAzide, Alkyne, Aryl HalideOne-pot synthesis of 1,4,5-trisubstituted triazoles. organic-chemistry.org
Cp₂Ni / XantphosAzides, AlkynesRegioselective synthesis of 1,5-disubstituted triazoles in water. mdpi.com
I₂ / TBPBN-Tosylhydrazones, AnilinesMetal-free and azide-free synthesis of 1,4-diaryl-1,2,3-triazoles. organic-chemistry.org
nano-Cu⁰/Fe₃O₄Alkynes, AzidesEfficient, recyclable heterogeneous catalyst for 1,4-isomers. nih.govfrontiersin.org

Reactivity of the Carbaldehyde Group

The formyl group (-CHO) attached to the C4 position of the triazole ring is an electrophilic center, making it susceptible to attack by a wide range of nucleophiles. Its reactivity is central to the synthetic utility of this class of compounds.

The carbonyl carbon of the carbaldehyde is electron-deficient and readily undergoes nucleophilic addition. This is a fundamental reaction class for aldehydes, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) are expected to add to the carbonyl, forming a new carbon-carbon bond and, after aqueous workup, yielding a secondary alcohol.

Condensation reactions are a hallmark of aldehyde chemistry, providing pathways to larger, more complex molecules.

Imine Formation: this compound can react with primary amines under dehydrating conditions to form Schiff bases, or imines. This reaction is of significant interest as imine derivatives of triazoles are explored as ligands in coordination chemistry. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Studies on analogous 1-aryl-4-formyl-1,2,3-triazoles have shown that these condensation reactions proceed efficiently.

Aldol (B89426) and Related Condensations: The aldehyde can also participate in base- or acid-catalyzed aldol-type condensation reactions with enolates or other carbon nucleophiles. For example, reaction with ketones containing α-hydrogens would lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated systems.

ReactantConditionsProduct TypeSignificance
Primary Amines (e.g., Aniline, Benzylamine)Acid or base catalysis, often with removal of waterImine (Schiff Base)Synthesis of ligands, intermediates for further functionalization.
Hydroxylamine (NH₂OH)Mild acid/baseOximeUsed in the synthesis of various heterocyclic compounds.
Hydrazine (B178648) Derivatives (e.g., Hydrazine, Phenylhydrazine)Acid catalysisHydrazoneFormation of stable derivatives and synthetic intermediates.
Active Methylene (B1212753) Compounds (e.g., Malononitrile)Base catalysis (e.g., piperidine)Knoevenagel Condensation Product (α,β-unsaturated dinitrile)Carbon-carbon bond formation, synthesis of electron-deficient alkenes.

Organometallic reactions provide powerful tools for converting the carbonyl group into an alkene, enabling carbon chain elongation and the synthesis of complex molecular architectures.

Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. This reaction is a reliable method for forming a carbon-carbon double bond, replacing the C=O bond with a C=C bond. Research on related 1,4-disubstituted 1,2,3-triazole-4-carbaldehydes has demonstrated their successful application in Wittig reactions to produce triazolyl-stilbene analogues.

Horner-Wadsworth-Emmons (HWE) Reaction: A popular alternative to the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. The water-soluble nature of the phosphate byproduct simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.

Reaction NameKey ReagentGeneral ProductKey Advantages
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CHR)AlkeneVersatile C=C bond formation.
Horner-Wadsworth-Emmons ReactionPhosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R)(E)-Alkene (typically)High (E)-stereoselectivity, easier purification.

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The formyl group can be easily reduced to a primary alcohol, (1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol. This transformation is typically achieved with high efficiency using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or with more powerful reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. The synthesis of 4-formyl-1,2,3-triazoles often involves the oxidation of the corresponding primary alcohol, confirming the feasibility of this reduction pathway.

Oxidation: Oxidation of the aldehyde yields the corresponding carboxylic acid, 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to milder reagents like silver(I) oxide (Tollens' reagent). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

TransformationTypical ReagentsProduct
ReductionNaBH₄, LiAlH₄(1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol
OxidationKMnO₄, Jones Reagent, Ag₂O1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Reactivity of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high thermal stability and general resistance to metabolic degradation and harsh chemical conditions.

The 1,2,3-triazole ring is considered an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. The only available position for substitution on the triazole ring of the title compound is C5.

Any potential EAS reaction would likely require harsh conditions and a potent electrophile. Furthermore, the reaction would have to compete with electrophilic substitution on the pendant 3-bromophenyl ring, which is also deactivated by the bromo and triazolyl substituents but may still be more susceptible to attack than the C5 position of the triazole. Consequently, electrophilic aromatic substitution directly on the triazole nucleus of this compound is not a commonly reported or synthetically favorable transformation.

Cycloaddition Reactions Involving the Triazole Ring (as a dienophile or dipolarophile)

The 1,2,3-triazole ring, while aromatic, can participate in cycloaddition reactions, although its reactivity is influenced by the substituents on the ring and the nitrogen atom. In the context of this compound, the electron-withdrawing nature of the 4-carbaldehyde group and the 3-bromophenyl group at the 1-position can modulate the electron density of the triazole ring, thereby influencing its behavior as a dienophile or dipolarophile.

Generally, 1,2,3-triazoles can undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienes. The reactivity in such cycloadditions is often enhanced by electron-withdrawing groups on the triazole ring, which lower the energy of the LUMO. While specific studies on this compound as a dienophile are not extensively documented, the presence of two electron-withdrawing groups suggests it could be a viable partner in such reactions.

As a dipolarophile, the C4=C5 bond of the triazole ring can react with various dipoles. The substitution pattern of the target molecule would influence the regioselectivity and stereoselectivity of such cycloadditions.

Annulation Reactions to Form Fused Heterocycles

The aldehyde functionality in conjunction with the triazole ring in this compound provides a synthetically useful handle for the construction of fused heterocyclic systems. These annulation reactions often involve the initial reaction of the aldehyde group followed by cyclization onto the triazole ring or the adjacent phenyl ring.

One common strategy involves the condensation of the aldehyde with a suitable binucleophile, leading to the formation of a new ring fused to the triazole. For instance, reaction with hydrazine or its derivatives could lead to the formation of a fused pyrazine (B50134) or pyridazine (B1198779) ring system. Similarly, reaction with compounds containing active methylene groups can initiate a sequence of condensation and cyclization to afford various fused heterocycles. While specific examples with this compound are not prevalent in the literature, this approach is a well-established method for the synthesis of diverse triazole-fused heterocycles.

Reactivity of the Bromophenyl Substituent

The presence of a bromine atom on the phenyl ring is a key feature of this compound, enabling a wide range of derivatizations through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for Derivatization

The carbon-bromine bond of the bromophenyl group serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds using palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with a variety of aryl or heteroaryl groups.

Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
Arylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80High
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOH130Good

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a powerful method for the synthesis of aryl alkynes. This transformation on the target compound would introduce an alkynyl substituent at the 3-position of the phenyl ring.

Coupling PartnerCatalystCo-catalystBaseSolventTemperature (°C)Reference
Terminal AlkynePd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp.
PhenylacetyleneMCM-41-PdCuIEt₃NToluene50-90

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically leading to substituted alkenes. This reaction would allow for the introduction of various vinyl groups onto the phenyl ring of the molecule.

Coupling PartnerCatalystBaseSolventTemperature (°C)Reference
AlkenePd(OAc)₂K₃PO₄EtOH100Good
Activated AlkenePd(OAc)₂NaOAcDMF100-140Good

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would enable the introduction of primary or secondary amine functionalities at the 3-position of the phenyl ring.

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Reference
AminePd(OAc)₂/XPhosNaOtBuToluene100Good
Heterocyclic Amine[Pd(allyl)Cl]₂/t-BuXPhosNaOtBuToluene100Good

Nucleophilic Aromatic Substitution on the Bromophenyl Ring

Direct nucleophilic aromatic substitution (SNA) of the bromine atom on the bromophenyl ring is generally challenging due to the electron-rich nature of the benzene (B151609) ring. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the triazole ring itself is electron-withdrawing, but its effect at the meta-position is less pronounced. Therefore, harsh reaction conditions would likely be required for direct nucleophilic displacement of the bromine, and such reactions are not commonly reported for this type of substrate.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product that contains substantial portions of all the starting materials. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs.

For example, it can serve as the aldehyde component in well-known MCRs such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to the formation of complex heterocyclic structures bearing the 1-(3-bromophenyl)-1H-1,2,3-triazolyl moiety. The Ugi and Passerini reactions are other prominent examples of MCRs where aldehydes are key starting materials. The incorporation of this triazole derivative into such reactions would provide a straightforward route to novel and highly functionalized molecules.

Spectroscopic and Structural Analysis of this compound Under Investigation

Comprehensive experimental data regarding the advanced spectroscopic and structural elucidation of this compound is not extensively available in publicly accessible research. While the molecular structure is documented in chemical databases, detailed experimental spectra necessary for a complete analysis as per the requested outline could not be retrieved.

The characterization of novel chemical compounds relies heavily on a combination of spectroscopic techniques to confirm their identity, purity, and structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental in this process. However, for this compound, specific, peer-reviewed datasets detailing these analyses are not present in the available literature.

For context, the analysis of similar compounds, such as 1-aryl-1H-1,2,3-triazole-4-carbaldehydes, provides a general framework for what would be expected. For instance, the ¹H NMR spectrum would typically show characteristic signals for the aldehyde proton, the triazole ring proton, and the protons of the substituted phenyl ring. Likewise, ¹³C NMR would reveal distinct peaks for the carbonyl carbon, the triazole ring carbons, and the carbons of the bromophenyl group. IR spectroscopy would be expected to show key absorption bands for the C=O stretch of the aldehyde and vibrations associated with the aromatic and triazole rings. High-resolution mass spectrometry would serve to confirm the elemental composition.

Without access to specific experimental data for this compound, a detailed discussion for the outlined sections cannot be provided at this time. Further empirical research and publication of the findings are required to populate these analytical sections with the necessary scientific detail.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive studies on closely related bromophenyl-substituted triazole and pyrazole (B372694) derivatives provide significant insights into the likely solid-state conformation and intermolecular interactions of this compound. Analysis of analogous structures, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, offers a predictive framework for understanding its molecular and supramolecular features. researchgate.netnih.govresearchgate.net

Molecular Geometry and Conformation

The molecular geometry of this compound is expected to be non-planar. The dihedral angle between the bromophenyl ring and the triazole ring is a critical conformational parameter. In related structures, these angles vary, indicating a significant twist between the aromatic and heteroaromatic rings. researchgate.netresearchgate.net For instance, in one polymorph of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angles between the bromobenzene (B47551) ring and the pyrazole ring in two independent molecules of the asymmetric unit are 26.0(2)° and 39.9(7)°. researchgate.net In another related structure, this angle is reported as 36.48(10)°. nih.govresearchgate.net This twist is a common feature in such linked-ring systems, arising from the steric hindrance between ortho hydrogens on the adjacent rings.

The carbaldehyde group attached to the triazole ring is also anticipated to be slightly twisted out of the plane of the heterocycle. This is evidenced by the C—C—C—O torsion angle of 7.9(3)° observed in a similar pyrazole derivative. nih.govresearchgate.net This deviation from planarity can influence the molecule's electronic properties and its potential for intermolecular interactions.

Table 1: Representative Crystallographic Data for an Analogous Compound (3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)17.7233 (4) researchgate.net
b (Å)3.8630 (1) researchgate.net
c (Å)20.4224 (5) researchgate.net
β (°)110.137 (3) researchgate.net
V (ų)1312.75 (6) researchgate.net
Z4 researchgate.net

Table 2: Selected Torsion and Dihedral Angles in an Analogous Compound (3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde)

DescriptionAngle (°)Reference
Dihedral angle between pyrazole and bromobenzene rings36.48 (10) nih.govresearchgate.net
Dihedral angle between pyrazole and N-phenyl rings13.70 (10) nih.govresearchgate.net
C13—C14—C16—O1 Torsion Angle7.9 (3) nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be organized through a network of non-covalent interactions. Based on the functional groups present, C—H···O and C—H···N hydrogen bonds are likely to be significant contributors to the crystal packing. nih.govresearchgate.net The carbonyl oxygen of the carbaldehyde group is a potent hydrogen bond acceptor, and interactions with aromatic C-H donors can lead to the formation of supramolecular motifs like chains or dimers. nih.govnih.gov

Computational and Theoretical Investigations of 1 3 Bromophenyl 1h 1,2,3 Triazole 4 Carbaldehyde

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior. For triazole derivatives, DFT has been successfully used to study geometrical parameters, electronic structure, and nonlinear optical (NLO) properties. nih.gov

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a key parameter for assessing molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

In related triazole systems, the charge density of the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO's density is concentrated on the electron-deficient fragments. nih.govnih.gov For instance, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, a related compound containing the 3-bromophenyl group, the HOMO was found to reside mainly on the triazole and phenylpropanamide fragments, while the LUMO was located on the triazole and part of the phenylpropanamide. nih.gov This distribution facilitates intramolecular charge transfer (ICT). nih.gov

A computational study on a different 1,2,3-triazole derivative, (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide, revealed that the HOMO electron density is primarily located over the π-electrons of the aromatic rings and carbohydrazide (B1668358) group. mdpi.com Conversely, the LUMO density is localized on the antibonding π* orbitals of the same molecular fragments, confirming a π→π* electronic transition. mdpi.com For 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde, it is expected that the HOMO would be distributed across the bromophenyl and triazole rings, while the LUMO would be centered on the electron-withdrawing carbaldehyde group and the triazole ring.

Interactive Table: Illustrative FMO Energies of a Related (3-Bromophenyl)-1,2,4-Triazole Derivative nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-6.839-2.1854.654
Derivative B-6.816-2.1954.621
Derivative C-6.808-2.1904.618

Note: Data is for N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives and serves as an example of typical values for this class of compounds. nih.gov

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack).

For triazole-carbaldehyde compounds, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, making them likely sites for electrophilic interaction. The hydrogen atom of the aldehyde group and the aromatic protons would exhibit the most positive potential. This distribution highlights the aldehyde's susceptibility to nucleophilic addition reactions and the triazole ring's role in coordinating with electrophiles.

Conformational Analysis and Energetics

The three-dimensional structure and conformational flexibility of this compound are determined by the rotational freedom around the single bonds connecting the aromatic rings and the aldehyde group. Conformational analysis helps identify the most stable (lowest energy) spatial arrangement of the molecule.

Interactive Table: Torsion and Dihedral Angles in an Analogous Pyrazole (B372694) Compound nih.govresearchgate.net

ParameterAngle (°)Description
Dihedral Angle 113.70Angle between pyrazole ring and N-bound phenyl ring
Dihedral Angle 236.48Angle between pyrazole ring and C-bound bromophenyl ring
Torsion Angle7.9Twist of the carbaldehyde group relative to the pyrazole ring

Note: This data is for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and is illustrative of the likely non-planar conformation. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating 1H and 13C NMR spectra. mdpi.com

For this compound, the predicted 1H NMR spectrum would show characteristic signals for the aldehyde proton (CHO), the triazole proton (C5-H), and the four protons of the 3-bromophenyl ring. The aldehyde proton is expected to appear at a significantly downfield shift (typically δ 10-11 ppm) due to the deshielding effect of the carbonyl group. The triazole proton would also be in the aromatic region, with its exact shift influenced by the electronic environment. The protons on the bromophenyl ring would appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

Predicted 13C NMR spectra would show signals for the carbonyl carbon (around δ 185 ppm), the triazole carbons, and the six carbons of the bromophenyl ring, including the carbon atom bonded to the bromine. mdpi.comekb.eg Comparing calculated shifts with experimental data for related compounds helps validate the computational model and aids in the structural confirmation of newly synthesized molecules. mdpi.comrsc.org

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For compounds like this compound, this could involve studying its synthesis, typically via a 1,3-dipolar cycloaddition (a "click" reaction) between a substituted phenyl azide (B81097) (3-bromophenyl azide) and an alkyne bearing an aldehyde group. Computational analysis can determine the activation energy barriers, confirming the reaction's feasibility and regioselectivity.

Furthermore, reactions involving the carbaldehyde group, such as condensation with amines to form Schiff bases, can be modeled. mdpi.com Theoretical studies on the reaction of benzaldehydes with 4-amino-4H-1,2,4-triazole have shown a two-step mechanism involving the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final imine product. mdpi.com Transition state analysis for these steps can reveal the rate-determining step and how substituents on the phenyl ring influence the reaction kinetics.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. arabjchem.org While molecular docking provides a static view of ligand-protein interactions, MD simulations reveal the stability of these interactions and the conformational changes that may occur upon binding. arabjchem.orgmdpi.comresearchgate.net

For this compound, an MD simulation in a solvent like water or DMSO would show the fluctuations of the dihedral angles between the rings and the rotation of the aldehyde group. This analysis can identify the most populated conformations and the energy barriers between them, complementing the static picture from conformational analysis. If the molecule were being studied as a potential enzyme inhibitor, MD simulations of the protein-ligand complex would be essential to validate the stability of the binding pose and analyze the network of interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Design and Synthesis of Complex Molecular Architectures

The aldehyde functional group on the 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde scaffold is a key handle for elaborating molecular complexity. Its reactivity is analogous to other 1-substituted-1,2,3-triazole-4-carbaldehydes, which are extensively used in carbon-carbon bond-forming reactions to create intricate structures.

Key reactions for extending the molecular architecture include:

Wittig Reaction: Enables the conversion of the aldehyde to an alkene, linking the triazole core to other molecular fragments. This has been demonstrated in the synthesis of complex triazolo-stilbenes and triazolo-thienostilbenes from analogous triazole aldehydes.

Condensation Reactions: The carbaldehyde readily reacts with amines and other nucleophiles to form imines (Schiff bases), hydrazones, and oximes. These reactions are fundamental steps in the synthesis of larger, multi-component molecules and have been used to create extensive series of new derivatives from related triazole and pyrazole (B372694) aldehydes.

Henry and Aldol (B89426) Reactions: These classic reactions allow for the formation of new C-C bonds, introducing nitroalkane or enolate functionalities, respectively, which can be further transformed to build sophisticated molecular frameworks.

The presence of the 3-bromophenyl group offers an additional, orthogonal site for modification, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual reactivity allows for a stepwise and controlled construction of highly complex, non-symmetrical molecules where different substituents can be introduced at both the C4 position of the triazole and the C3 position of the phenyl ring.

Role as a Precursor for Novel Heterocyclic Frameworks

This compound is an excellent starting material for the synthesis of new and more complex heterocyclic systems. The aldehyde group can be transformed and cyclized with various reagents to generate fused or linked heterocyclic structures.

A notable example involves the conversion of the aldehyde into a methylthio group, which is then linked to another heterocyclic moiety. In a specific study, the related compound this compound was used to synthesize 4-((5-phenyl-1,3,4-oxadiazol-2-ylthio)methyl)-1-(3-bromophenyl)-1H-1,2,3-triazole. This transformation demonstrates the utility of the carbaldehyde as a launch point for constructing multi-heterocyclic systems by linking the 1,2,3-triazole core to a 1,3,4-oxadiazole ring.

Furthermore, research on analogous 1,2,3-triazole carbaldehydes has shown their conversion into other heterocyclic structures, such as pyrazoles and thiazoles, through multi-step reaction sequences involving condensation and subsequent cyclization reactions. These established synthetic pathways highlight the potential of this compound as a versatile precursor for a wide range of novel heterocyclic compounds.

Development of Chemical Libraries for Diverse Research Probes

The synthetic tractability of this compound makes it an ideal scaffold for combinatorial chemistry and the development of chemical libraries. The reactivity of the aldehyde group allows for the rapid generation of a large number of derivatives through parallel synthesis.

Research on the closely related 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has demonstrated its utility as an intermediate in the synthesis of compounds with potential biological activities, including anticancer, antifungal, and anti-inflammatory properties. By reacting the aldehyde with a diverse set of primary amines, hydrazines, or other nucleophilic building blocks, a library of compounds with varied peripheral chemical functionalities can be assembled.

The following table illustrates the types of derivatives that can be generated from a 1-aryl-1H-1,2,3-triazole-4-carbaldehyde core, forming the basis of a chemical library for screening purposes.

Reagent ClassDerivative TypePotential Application
Primary AminesImines (Schiff Bases)Ligand Synthesis, Bioactive Probes
HydrazinesHydrazonesBioactive Probes, Heterocycle Precursors
HydroxylamineOximesLigand Synthesis, Bioactive Probes
Wittig ReagentsAlkenesComplex Molecule Synthesis
Organometallic ReagentsSecondary AlcoholsSynthetic Intermediates

This library approach enables the exploration of structure-activity relationships, facilitating the discovery of new research probes, potential therapeutic agents, or functional materials.

Scaffold for Ligand Design in Coordination Chemistry Research

The 1,2,3-triazole nucleus, combined with the reactive aldehyde, provides a robust platform for designing novel ligands for coordination chemistry. The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, while the aldehyde group can be converted into various chelating moieties.

For instance, condensation of the carbaldehyde with amines or hydrazines containing additional donor atoms (e.g., pyridine, phosphine) can produce multidentate Schiff base or hydrazone ligands. Research on related systems has shown that imine derivatives of 1-substituted-4-formyl-1,2,3-triazoles serve as effective ligands in coordination chemistry. The resulting metal complexes can be investigated for applications in catalysis, sensing, or as functional materials.

The 3-bromophenyl group can also be functionalized with other coordinating groups, such as phosphines, through cross-coupling reactions, leading to the creation of sophisticated pincer-type or bidentate ligands where the triazole and the modified phenyl ring work in concert to bind a metal center. The inherent stability and aromaticity of the triazole ring impart rigidity and robustness to the resulting ligand framework.

Integration into Responsive Molecular Systems (e.g., photo-responsive molecules)

The structural features of this compound allow for its incorporation into "smart" molecular systems that respond to external stimuli like light. The triazole moiety can be integrated as a stable linking unit within larger photochromic molecules, such as those containing azobenzene units.

For example, research has demonstrated the synthesis of a photoresponsive palladium complex where an azopyridyl-triazole ligand controls the catalytic activity of the metal center. Irradiation with light induces a trans-cis isomerization of the azobenzene unit, which alters the ligand's properties and, consequently, the solubility and catalytic efficiency of the complex. While not using this specific bromophenyl derivative, this work establishes a clear precedent for using triazole-containing scaffolds in the design of photo-responsive systems. The aldehyde group of the title compound could be used to attach it to such a photo-switchable unit, creating a new class of light-regulated catalysts or materials.

Utility in Polymer and Material Science as a Building Block (focus on synthetic incorporation, not properties)

In polymer and materials science, this compound represents a valuable monomer or cross-linking agent for the synthesis of advanced functional polymers. The incorporation of the triazole ring into a polymer backbone is known to enhance thermal stability and introduce specific functionalities.

The synthetic incorporation of this building block can be achieved through several routes:

Modification and Polycondensation: The carbaldehyde can be chemically modified into other functional groups suitable for polymerization, such as amines (via reductive amination) or diols (via Grignard reaction followed by hydrolysis). These modified monomers can then undergo polycondensation with appropriate co-monomers (e.g., diacyl chlorides, diisocyanates) to form polyesters, polyamides, or polyurethanes.

Polymerization via Cross-Coupling: The C-Br bond on the phenyl ring allows for the use of this molecule in step-growth polymerization via palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira polycondensation, to create conjugated polymers.

Post-Polymerization Modification: The aldehyde group can be used to functionalize existing polymers that have pendant amine or other reactive groups, grafting the triazole unit onto a pre-formed polymer backbone.

These strategies allow for the precise synthetic incorporation of the 1-(3-bromophenyl)-1,2,3-triazole moiety into polymer chains, providing a method to create materials with tailored structures.

Future Research Directions and Unexplored Avenues for 1 3 Bromophenyl 1h 1,2,3 Triazole 4 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Pathways

While the synthesis of 1,2,3-triazoles has been revolutionized by the "click" reaction, there remains a continuous need for more sustainable and efficient methodologies. rsc.org Future research should focus on adapting green chemistry principles to the synthesis of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde. Traditional synthetic routes often rely on hazardous reagents and generate considerable waste, prompting a shift towards environmentally benign alternatives. rsc.org

Key research objectives in this area include:

Green Solvents: Investigating the use of eco-friendly solvents such as water, glycerol (B35011), or bio-based solvents like Cyrene™ to replace conventional organic solvents. nih.govconsensus.app A recently developed sustainable approach using Cyrene™ allows for product isolation by simple precipitation in water, which minimizes waste and reduces operational costs. nih.govresearchgate.net

Heterogeneous Catalysis: Developing and utilizing reusable heterogeneous catalysts, such as zinc-based nanocrystals or copper-on-charcoal, to facilitate the cycloaddition step. nih.govrsc.org These catalysts offer advantages in terms of easy separation, recovery, and recyclability, contributing to a more sustainable process. rsc.org

One-Pot Multicomponent Reactions: Designing one-pot, three-component reactions that combine organic halides, terminal acetylenes, and sodium azide (B81097) to synthesize the target molecule, thereby avoiding the isolation of potentially hazardous azide intermediates. nih.govconsensus.app

Sustainable ApproachKey FeaturesPotential Advantages for Synthesis
Use of Green Solvents (e.g., Water, Cyrene™)Biodegradable, non-toxic, reduces reliance on volatile organic compounds. consensus.appresearchgate.netSimplified product isolation, reduced environmental impact, improved safety. researchgate.net
Heterogeneous Catalysis (e.g., ZnO, Cu/C)Catalyst is in a different phase from reactants; easily recoverable and reusable. nih.govrsc.orgLower catalyst loading, cost-effectiveness, continuous processing potential. rsc.org
Multicomponent ReactionsMultiple bonds are formed in a single operation without isolating intermediates. rsc.orgIncreased efficiency, reduced waste, high atom economy. consensus.app
Table 1: Proposed Sustainable Synthetic Strategies.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The aldehyde functionality and the bromophenyl group on the this compound scaffold are ripe for exploration. The synthetic versatility of the formyl group in 1,2,3-triazole-4-carbaldehydes is well-documented, serving as a precursor for a wide array of derivatives. mdpi.com

Future research should aim to:

Expand Aldehyde Chemistry: Move beyond standard transformations and explore novel multicomponent reactions involving the aldehyde group to construct complex molecular architectures.

Derivatize the Phenyl Ring: Utilize the bromo substituent as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would enable the synthesis of a diverse library of analogs with modified electronic and steric properties, which could be screened for various biological activities.

Functionalize the Triazole Ring: While the 1,4-disubstituted triazole is thermodynamically stable, exploring reactions that could functionalize the C-5 position of the triazole ring would open another dimension for creating structural diversity.

Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral molecules is of paramount importance in medicinal chemistry. nih.gov Future research on this compound should include the development of asymmetric synthetic routes to generate chiral derivatives.

Promising avenues include:

Asymmetric Aldehyde Reduction: Employing chiral reducing agents or catalysts to asymmetrically reduce the carbaldehyde to a chiral alcohol. This would introduce a stereocenter, leading to enantiomerically enriched products.

Catalytic Atroposelective Synthesis: Investigating the potential for atropisomerism. The rotation around the N-aryl bond could be restricted by introducing bulky substituents, and asymmetric synthesis using chiral catalysts, such as chiral phosphoric acids, could yield stable, optically active atropisomers. nih.govacs.org The distinct atropisomers could exhibit different biological activities. nih.gov

Chiral Derivatization: Reacting the aldehyde with chiral auxiliaries to form diastereomeric intermediates that can be separated, followed by removal of the auxiliary to yield enantiomerically pure products. The synthesis of various chiral triazole derivatives has been shown to be a viable strategy for discovering compounds with selective biological activity. nih.govresearchgate.net

Integration into Flow Chemistry Methodologies

Continuous-flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The synthesis of 1,2,3-triazoles has been successfully adapted to flow chemistry systems. nih.govrsc.org

Future work should focus on:

Developing a Continuous-Flow Process: Designing an integrated flow system for the synthesis of this compound. This could involve pumping solutions of the corresponding azide and alkyne through a heated column packed with a heterogeneous copper catalyst, such as copper-on-charcoal. nih.govrsc.org

Process Optimization: Systematically optimizing reaction parameters such as temperature, residence time, and reagent concentrations to maximize yield and purity. nih.gov Flow chemistry allows for rapid screening of conditions and efficient optimization. acs.org

Telescoped Synthesis: Integrating the synthesis of the triazole core with subsequent derivatization steps in a continuous, multi-step flow process without isolating intermediates. This would significantly streamline the production of a library of derivatives for screening purposes.

ParameterRationale for Flow ChemistryPotential Research Goal
SafetySmall reaction volumes minimize risks associated with potentially unstable azide intermediates.Establish a robust and safe protocol for gram-scale synthesis.
ScalabilityProduction can be scaled up by running the system for longer durations. nih.govDemonstrate the feasibility of producing multi-gram quantities of the target compound.
EfficiencyPrecise control over reaction parameters leads to higher yields and purity. acs.orgAchieve >95% conversion with minimal byproduct formation.
Table 2: Advantages of Flow Chemistry for Synthesis.

Advanced Spectroscopic Studies Under Non-Standard Conditions

While standard spectroscopic characterization is routine, studying the behavior of this compound under non-standard conditions can provide deeper insights into its structural dynamics and intermolecular interactions.

Unexplored research areas include:

Variable Temperature NMR: Conducting NMR studies at different temperatures to investigate conformational changes, such as restricted rotation around the N-C(phenyl) bond, which could reveal the presence of atropisomers.

Solvatochromism Studies: Using UV-Vis and fluorescence spectroscopy to study how the compound's electronic properties are affected by solvents of varying polarity. This can provide information about the nature of its excited states.

Interaction Studies: Employing techniques like 3D fluorescence spectroscopy and synchronous fluorescence to study the binding interactions of the compound with biological macromolecules like proteins or DNA. nih.gov Such studies can reveal information about binding constants, thermodynamic parameters, and the effect of the compound on the microenvironment of amino acid residues. nih.gov

Multi-Scale Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. Future research should leverage multi-scale modeling to accelerate the discovery and development of new derivatives of this compound.

Key computational approaches to explore:

Density Functional Theory (DFT) Calculations: Using DFT to predict the compound's geometric and electronic structure, reactivity indices, and spectroscopic properties. nih.gov This can help in understanding its reactivity patterns and designing novel reactions.

Molecular Docking: Performing molecular docking studies to predict the binding modes and affinities of the compound and its virtual derivatives with various biological targets, such as enzymes or receptors. nih.gov This can help prioritize the synthesis of compounds with the highest potential for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of synthesized derivatives to establish a mathematical relationship between their structural features and biological activity. This predictive model can then be used to design new molecules with enhanced potency.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable building block in medicinal chemistry and materials science.

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystSolventTemperatureYield (%)Reference
CuSO₄·Na AscDMF/H₂ORT68–85
CuITHF60°C75

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substituent positions. For example, the aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while triazole protons resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1670–1700 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₀H₇BrN₃O, MW: 281.09 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triazole ring planarity) .

Advanced: How can researchers optimize the CuAAC reaction yield for this compound?

Methodological Answer:
Optimization variables include:

  • Catalyst Loading : 5–10 mol% Cu(I) maximizes yield while minimizing side reactions.
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reactivity, but aqueous mixtures reduce byproducts .
  • Temperature : RT to 60°C balances reaction speed and decomposition.
  • Azide Purity : Impure azides lead to reduced yields; purify via silica gel chromatography .

Critical Consideration : Use accelerated kinetic assays (e.g., in-line IR monitoring) to track reaction progress dynamically .

Advanced: What contradictions exist in the literature regarding biological activity, and how can they be resolved?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability protocols (MTT vs. resazurin) .
  • Substituent Effects : The 3-bromophenyl group may enhance cytotoxicity in some studies but show inactivity in others due to steric hindrance .

Q. Resolution Strategies :

  • Comparative Studies : Test the compound alongside analogs (e.g., 4-bromophenyl or chloro-substituted triazoles) under identical conditions .
  • Mechanistic Profiling : Use proteomics or transcriptomics to identify target pathways, reducing reliance on single-endpoint assays .

Advanced: How does the 3-bromophenyl substituent influence reactivity compared to other halogens?

Methodological Answer:

  • Electron-Withdrawing Effect : Bromine’s -I effect increases electrophilicity at the triazole’s C-4 position, enhancing nucleophilic substitution reactivity (e.g., with amines or hydrazines) .
  • Steric Impact : The 3-bromo group creates steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions compared to 4-bromo analogs .

Q. Table 2: Reactivity Comparison of Halogen-Substituted Triazoles

SubstituentElectrophilicity (C-4)Suzuki Reaction Yield (%)
3-BrHigh45
4-BrModerate72
4-ClModerate68

Advanced: What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) by simulating triazole-aldehyde interactions with active-site residues .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anticancer activity to design optimized derivatives .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize synthesis targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.